N-({[2,3'-bipyridine]-4-yl}methyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-({[2,3’-bipyridine]-4-yl}methyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a bipyridine moiety, a pyridine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bipyridine]-4-yl}methyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactionsKey reagents often used in these reactions include α-bromoketones, 2-aminopyridine, and various catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({[2,3’-bipyridine]-4-yl}methyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethyl acetate, and sometimes the presence of catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-({[2,3’-bipyridine]-4-yl}methyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism by which N-({[2,3’-bipyridine]-4-yl}methyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bipyridine and oxazole rings can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine amide functionality and exhibit similar coordination chemistry properties.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in similar applications.
Uniqueness
N-({[2,3’-bipyridine]-4-yl}methyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide is unique due to its combination of bipyridine, pyridine, and oxazole rings, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific coordination environments and reactivity profiles .
Properties
IUPAC Name |
5-pyridin-3-yl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2/c26-20(18-10-19(27-25-18)16-4-2-7-22-13-16)24-11-14-5-8-23-17(9-14)15-3-1-6-21-12-15/h1-10,12-13H,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMNIWZVMWRMPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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